molecular formula C6H7ClN2OS B1436582 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 89639-37-2

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1436582
CAS RN: 89639-37-2
M. Wt: 190.65 g/mol
InChI Key: XJZYFWNWTOAHTR-UHFFFAOYSA-N
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Description

The compound “6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group (C=O) at the 4-position .

Scientific Research Applications

  • Synthesis of Thiazolopyrimidinones and Heterocycles :

    • The synthesis of new thiazolopyrimidinones under microwave irradiation involves the reaction of products related to 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one with various anions, demonstrating the compound's role in the efficient synthesis of potentially bioactive molecules (Djekou et al., 2006).
    • Another study focused on chloromethyl-substituted heterocycles derived from methyl chlorotetrolate, indicating the compound's utility in synthesizing uracils and thiazinones, which are crucial in medicinal chemistry (Janietz et al., 1988).
  • Antimicrobial Activity :

    • Research on pyridothienopyrimidines and pyridothienotriazines revealed that derivatives of this compound displayed antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).
  • Synthesis and Biological Activities of Pyridine Derivatives :

    • The compound's derivatives have been synthesized and tested for insecticidal and fungicidal activities, demonstrating its relevance in the development of agrochemicals (Zhu & Shi, 2011).
  • Synthesis of Pyrimidopyrimidines :

    • A study on the synthesis of pyrimido[4,5-d]pyrimidines indicates the compound's role in producing chemotherapeutic agents (Snieckus & Guimarães, 2014).
  • Potential Antitumor Activity :

    • The compound was used in synthesizing pyrimido[4,5-b]quinolin-4-ones, which showed remarkable activity against cancer cell lines, underlining its importance in cancer research (Insuasty et al., 2013).
  • Development of Pharmacological Agents :

    • Research on 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, showcased its potential as an intermediate in synthesizing pharmacologically active substances (Ogurtsov & Rakitin, 2021).

properties

IUPAC Name

4-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYFWNWTOAHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368784
Record name 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89639-37-2
Record name 6-(Chloromethyl)-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89639-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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